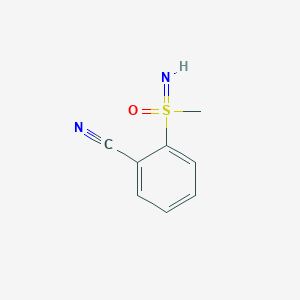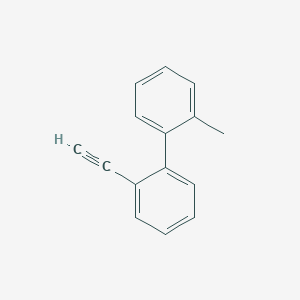![molecular formula C84H96CoN8O4 B13107955 [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)
[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt is a complex organometallic compound This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and aldehyde derivatives under acidic conditions.
Introduction of Substituents: The 2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl and 3,5-di-tert-butylphenyl groups are introduced through substitution reactions, often using organometallic reagents.
Metalation: The cobalt ion is introduced into the porphyrin ring through a metalation reaction, typically using cobalt salts such as cobalt(II) acetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, changing its oxidation state and potentially altering the compound’s reactivity.
Reduction: Reduction reactions can also occur, often using reducing agents such as sodium borohydride.
Substitution: The substituents on the porphyrin ring can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) species.
Scientific Research Applications
Chemistry
In chemistry, [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique structure allows for selective catalysis and high efficiency.
Biology
In biological research, this compound can be used as a model system to study the behavior of metalloporphyrins in biological systems. It can also be used in the development of biomimetic catalysts.
Medicine
Industry
In industrial applications, this compound can be used in the development of sensors and electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt involves the interaction of the cobalt center with various substrates. The cobalt ion can undergo redox reactions, facilitating the transfer of electrons and enabling catalytic activity. The porphyrin ring provides a stable framework that supports the cobalt center and enhances its reactivity.
Comparison with Similar Compounds
Similar Compounds
[5,10,15,20-Tetraphenylporphyrinato]cobalt: This compound has a similar porphyrin structure but lacks the specific substituents found in [5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt.
[5,10,15,20-Tetra(4-pyridyl)porphyrinato]cobalt: Another similar compound with different substituents on the porphyrin ring.
Uniqueness
The unique substituents on this compound provide distinct electronic and steric properties, enhancing its reactivity and selectivity in various applications.
Properties
Molecular Formula |
C84H96CoN8O4 |
|---|---|
Molecular Weight |
1340.6 g/mol |
IUPAC Name |
(1S)-N-[2-[15-[2,6-bis[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]phenyl]-10,20-bis(3,5-ditert-butylphenyl)porphyrin-22,24-diid-5-yl]-3-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]phenyl]-2,2-dimethylcyclopropane-1-carboxamide;cobalt(2+) |
InChI |
InChI=1S/C84H98N8O4.Co/c1-77(2,3)47-35-45(36-48(39-47)78(4,5)6)67-59-27-31-63(85-59)71(69-55(89-73(93)51-41-81(51,13)14)23-21-24-56(69)90-74(94)52-42-82(52,15)16)65-33-29-61(87-65)68(46-37-49(79(7,8)9)40-50(38-46)80(10,11)12)62-30-34-66(88-62)72(64-32-28-60(67)86-64)70-57(91-75(95)53-43-83(53,17)18)25-22-26-58(70)92-76(96)54-44-84(54,19)20;/h21-40,51-54H,41-44H2,1-20H3,(H6,85,86,87,88,89,90,91,92,93,94,95,96);/q;+2/p-2/t51-,52-,53-,54-;/m1./s1 |
InChI Key |
BYRDUHUAWFGXIF-OKTKQFMNSA-L |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)NC2=C(C(=CC=C2)NC(=O)[C@H]3CC3(C)C)C4=C5C=CC(=C(C6=NC(=C(C7=CC=C([N-]7)C(=C8C=CC4=N8)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=C(C=CC=C1NC(=O)[C@H]1CC1(C)C)NC(=O)[C@H]1CC1(C)C)C=C6)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[N-]5)C.[Co+2] |
Canonical SMILES |
CC1(CC1C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3(C)C)C4=C5C=CC(=C(C6=NC(=C(C7=CC=C([N-]7)C(=C8C=CC4=N8)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=C(C=CC=C1NC(=O)C1CC1(C)C)NC(=O)C1CC1(C)C)C=C6)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[N-]5)C.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride](/img/structure/B13107934.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)
![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)
